molecular formula C18H20ClFN2O2S B2957956 4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 920255-27-2

4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2957956
CAS No.: 920255-27-2
M. Wt: 382.88
InChI Key: KFNQXSKIVAJZPH-UHFFFAOYSA-N
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Description

4-((2-chloro-6-fluorobenzyl)thio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C18H20ClFN2O2S and its molecular weight is 382.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Derivatives of 1,2,4-triazoles, which have a structural similarity to the queried compound, have been synthesized and characterized, showing the presence of various intermolecular interactions. These interactions are crucial for understanding the molecular structure and potential applications (Shukla et al., 2014).

Interaction with Biological Proteins

  • Fluorodihydroquinazolin derivatives, similar to the compound , have been studied for their interaction with human serum albumin (HSA). These studies are essential for understanding how such compounds interact with proteins in the human body, which is crucial for drug design and development (Wang et al., 2016).

Antimicrobial and Antifungal Properties

  • Similar quinazoline derivatives have shown significant antimicrobial and antifungal activities. Understanding these properties can lead to the development of new pharmaceutical agents for treating infections (Rajasekaran et al., 2013).

Anticancer Evaluation

  • Quinazolinone derivatives have been evaluated for their anticancer properties. This evaluation is crucial for discovering new chemotherapy agents and understanding their mechanisms of action (Deep et al., 2013).

Molecular Docking Studies

  • A tetrahydroquinazoline derivative has been studied for its potential against SARS-CoV-2 proteins, showing the importance of such compounds in antiviral research. Molecular docking helps in understanding how these compounds interact with viral proteins, aiding in drug discovery (Krysantieva et al., 2023).

Fluorescence Properties

  • Rare-earth complexes based on quinolinate derivatives, similar to the queried compound, have been synthesized and studied for their single-molecule-magnet behavior and fluorescence properties. These properties are significant for applications in material science and nanotechnology (Gao et al., 2016).

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c19-14-6-3-7-15(20)13(14)11-25-17-12-5-1-2-8-16(12)22(9-4-10-23)18(24)21-17/h3,6-7,23H,1-2,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQXSKIVAJZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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